ethyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is a complex organic compound with a unique structure that includes a bichromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves the reaction of bichromene derivatives with ethyl acetate under specific conditions. One common method includes the use of a catalyst to facilitate the esterification process, ensuring the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain high efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield less oxidized forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex bichromene derivatives, while reduction could produce simpler forms of the compound.
Scientific Research Applications
Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-phthalimidoethoxy)acetoacetate
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester
Uniqueness
Ethyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is unique due to its bichromene core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8/c1-3-28-19-7-5-6-14-10-18(24(27)32-23(14)19)17-12-21(25)31-20-11-15(8-9-16(17)20)30-13-22(26)29-4-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZNRAJVKVGFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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